

# Technical Guide: Structure Elucidation of 2,2-Difluoro-2-pyridin-2-ylethaneamine

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## Compound of Interest

Compound Name: 2,2-Difluoro-2-pyridin-2-ylethaneamine

Cat. No.: B1313032

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for the specific structure elucidation of **2,2-Difluoro-2-pyridin-2-ylethaneamine** (CAS: 267875-68-3) is limited. This guide will, therefore, present a hypothetical yet plausible structure elucidation workflow based on established analytical techniques. The spectroscopic data presented herein is simulated based on the known chemical structure and should be considered illustrative.

## Introduction

**2,2-Difluoro-2-pyridin-2-ylethaneamine** is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug development. The introduction of a gem-difluoro group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate structure elucidation is a critical first step in the characterization of this and any novel chemical entity. This document outlines the typical analytical workflow and data interpretation for confirming the structure of **2,2-Difluoro-2-pyridin-2-ylethaneamine**.

## Proposed Structure and Basic Information

Based on its IUPAC name, the proposed structure of **2,2-Difluoro-2-pyridin-2-ylethaneamine** is as follows:

Molecular Formula: C<sub>7</sub>H<sub>8</sub>F<sub>2</sub>N<sub>2</sub>[\[1\]](#) Molecular Weight: 158.15 g/mol [\[1\]](#) CAS Number: 267875-68-3[\[1\]](#)

## Hypothetical Spectroscopic Data

The following tables summarize the hypothetical quantitative data that would be expected from standard spectroscopic analyses of **2,2-Difluoro-2-pyridin-2-ylethaneamine**.

### <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.65	d	1H	4.5	H-6 (Pyridine)
7.80	td	1H	7.7, 1.8	H-4 (Pyridine)
7.65	d	1H	7.9	H-3 (Pyridine)
7.35	ddd	1H	7.5, 4.8, 1.2	H-5 (Pyridine)
3.85	t	2H	15.0	CH <sub>2</sub>
1.50	br s	2H	-	NH <sub>2</sub>

### <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity (JCF)	Assignment
155.5	t (J = 35.0 Hz)	C-2 (Pyridine)
149.2	s	C-6 (Pyridine)
137.1	s	C-4 (Pyridine)
124.5	s	C-5 (Pyridine)
122.0	s	C-3 (Pyridine)
118.9	t (J = 240.0 Hz)	C-α (CF <sub>2</sub> )
55.4	t (J = 25.0 Hz)	C-β (CH <sub>2</sub> )

## <sup>19</sup>F NMR Data (470 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-92.5	t	15.0	CF <sub>2</sub>

## Mass Spectrometry Data (ESI+)

m/z	Relative Intensity (%)	Assignment
159.0721	100	[M+H] <sup>+</sup>
142.0690	45	[M+H - NH <sub>3</sub> ] <sup>+</sup>
123.0584	20	[M+H - NH <sub>3</sub> - F] <sup>+</sup>
95.0498	60	[C <sub>5</sub> H <sub>4</sub> N-CF <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2,2-Difluoro-2-pyridin-2-ylethaneamine** is dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
- <sup>1</sup>H NMR: Proton spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- <sup>13</sup>C NMR: Carbon spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling is applied during acquisition.
- <sup>19</sup>F NMR: Fluorine spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans.

## Mass Spectrometry (MS)

- Sample Preparation: A 1 mg/mL stock solution of **2,2-Difluoro-2-pyridin-2-ylethaneamine** is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
- Acquisition Parameters: The sample is infused at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120°C. Data is acquired over a mass range of m/z 50-500.

## Visualizations

### Structure Elucidation Workflow

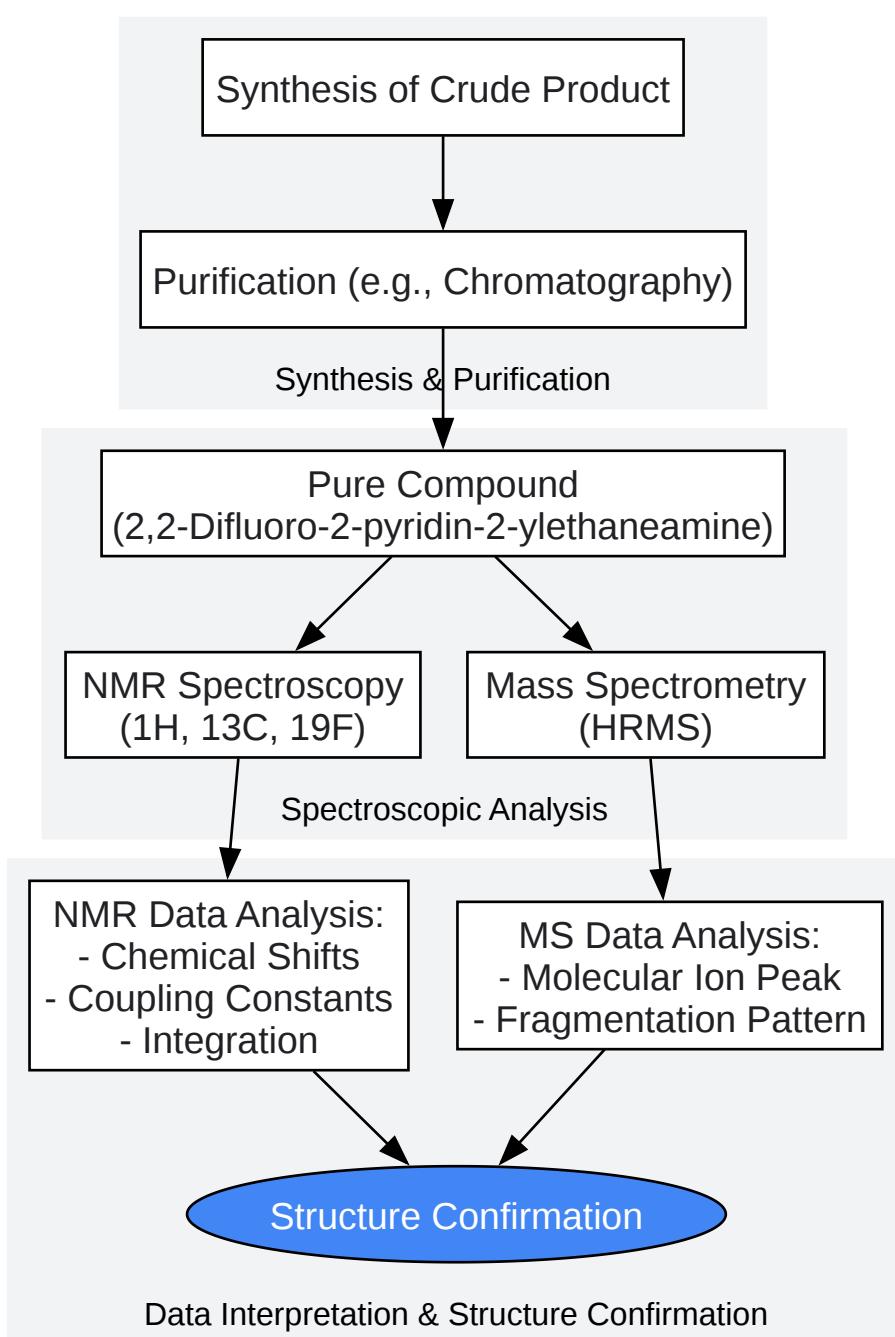


Figure 1: Structure Elucidation Workflow

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Caption: Figure 1: A flowchart illustrating the process of synthesizing, purifying, and spectroscopically analyzing **2,2-Difluoro-2-pyridin-2-ylethaneamine** to confirm its chemical structure.

## Hypothetical Signaling Pathway Investigation

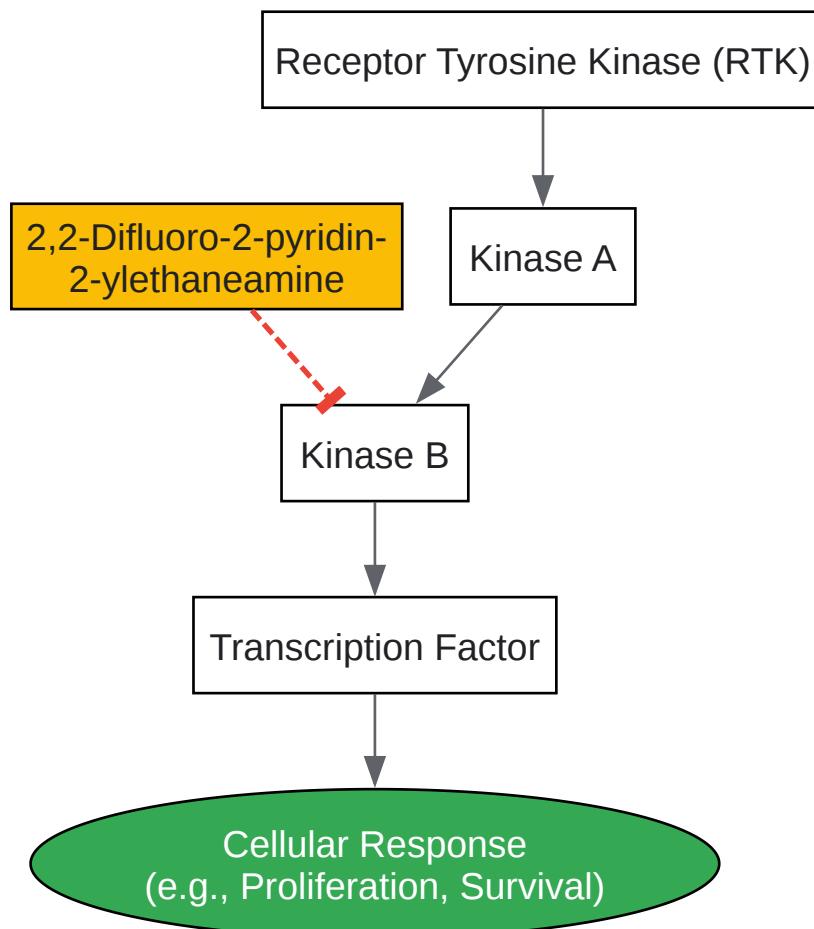


Figure 2: Hypothetical Kinase Signaling Pathway Inhibition

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Caption: Figure 2: A diagram showing a hypothetical mechanism where **2,2-Difluoro-2-pyridin-2-ylethaneamine** acts as an inhibitor of a kinase (Kinase B) within a generic signaling cascade, thereby affecting the cellular response.

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## References

- 1. 2,2-DIFLUORO-2-PYRIDIN-2-YLETHANEAMINE;267875-68-3 [abichem.com]
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